molecular formula C15H19NO4 B12122680 1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid

1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid

Cat. No.: B12122680
M. Wt: 277.31 g/mol
InChI Key: VMOVYASDUSWBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a cyclopropane ring, which is known for its strain and reactivity, and a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to protect amine functionalities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid involves the reactivity of its functional groups:

Comparison with Similar Compounds

1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid can be compared with other Boc-protected amino acids and cyclopropane-containing compounds:

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVYASDUSWBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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